molecular formula C14H21N3O3 B1584453 (S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 30189-48-1

(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B1584453
CAS No.: 30189-48-1
M. Wt: 279.33 g/mol
InChI Key: GHSCWLGHLYTNJH-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol

Synthetic Routes and Reaction Conditions:

  • Hydrazine Derivatives Synthesis: The compound can be synthesized by reacting tert-butyl carbamate with 3-phenylpropanoic acid in the presence of hydrazine hydrate under reflux conditions.

  • Peptide Coupling: Another method involves the coupling of tert-butyl carbamate with 3-phenylpropanoic acid using coupling agents like DCC (Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) .

Industrial Production Methods:

  • Batch Production: The compound is typically produced in batch reactors where the reactants are mixed and heated under controlled conditions to ensure the desired product is formed.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Chemical Reactions Analysis

(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, acidic conditions.

  • Reduction: NaBH4, LiAlH4, in anhydrous ether.

  • Substitution: Nucleophiles like amines, alcohols, or halides, in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Corresponding carboxylic acids or ketones.

  • Reduction Products: Corresponding amines or alcohols.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • tert-Butyl carbamate

  • 3-phenylpropanoic acid

  • Hydrazine derivatives

This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCWLGHLYTNJH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30189-48-1
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-3-phenylpropanohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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